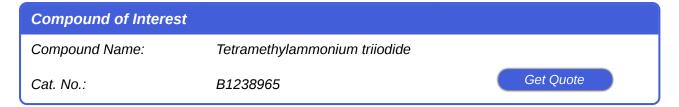


Application Notes and Protocols: Tetramethylammonium Triiodide for Conductive Materials

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylammonium triiodide ((CH₃)₄NI₃) is a quaternary ammonium polyhalide salt that has garnered significant interest in materials science.[1] Composed of a large, symmetric tetramethylammonium ((CH₃)₄N⁺) cation and a linear triiodide (I₃⁻) anion, this compound serves as a versatile reagent.[1][2] Its applications extend from being an iodinating agent in organic synthesis to a component in the development of conductive materials and ion transport systems.[2][3] The distinct structural and electronic properties of tetramethylammonium polyiodides, including their semiconducting nature, make them compelling candidates for applications in electronics, fuel cells, and solar cells.[2][4][5] The conductivity of these materials is closely linked to the formation of polyiodide chains, with conductivity generally increasing with the number of iodine atoms.[5] This document provides detailed protocols for the synthesis of **tetramethylammonium triiodide** and its characterization, along with insights into its application in conductive materials.

Properties of Tetramethylammonium Triiodide

The physical and chemical properties of **tetramethylammonium triiodide** are summarized in the table below. The large tetramethylammonium cation is particularly effective at stabilizing polyiodide anions like triiodide.[1] The compound can also exist in different crystalline forms, a



property known as polymorphism, which can influence its physical characteristics and stability. [2]

Property	Value	Reference
Chemical Formula	C4H12l3N	[3]
Molecular Weight	454.86 g/mol	[2]
CAS Number	4337-68-2	[3]
Appearance	Purple, rod-shaped crystals	[6]
Canonical SMILES	CINVALID-LINK(C)C.I[I-]I	[3]
Solubility	Soluble in polar solvents like ethanol and methanol.	[1][7]

Experimental Protocols Synthesis of Tetramethylammonium Triiodide

The synthesis of **tetramethylammonium triiodide** is typically achieved through the direct reaction of equimolar amounts of tetramethylammonium iodide and elemental iodine in a suitable solvent.[1][6]

Materials and Equipment:

- Tetramethylammonium iodide ((CH₃)₄NI)
- Iodine (I₂)
- Ethanol (95% or absolute)
- Hexane or Diethyl ether (for washing)
- 50 mL Beaker
- · Magnetic stir bar and hot plate
- Stirring rod

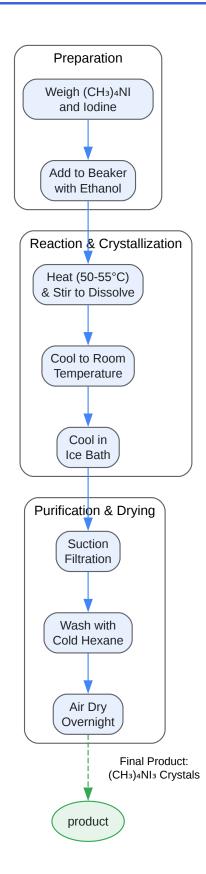


- · Ice bath
- Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)
- · Vials for sample storage

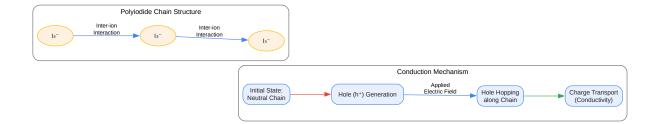
Protocol:

- Reactant Preparation: Weigh 0.5 g of tetramethylammonium iodide and add it to a 50 mL beaker. Use a stirring rod to break up any clumps.[6]
- Dissolution: Add 0.6 g of iodine and 12 mL of 95% ethanol to the beaker.
- Reaction: Place the beaker on a hot plate in a fume hood. Gently heat the solution (e.g., to 50-55°C) and stir slowly until both reactants have completely dissolved.[1][6] This process should take approximately 10 minutes.[6] Avoid excessive heating to prevent the premature formation of small crystals.[6]
- Crystallization: Remove the beaker from the hot plate and allow it to cool slowly to room temperature without agitation to encourage the growth of larger crystals.[6]
- Cooling: Once the beaker has reached room temperature and crystals have formed, place it in an ice bath for approximately 10 minutes to maximize crystal yield.[4][6]
- Filtration and Washing: Collect the crystals using suction filtration. Wash the collected crystals with a small amount of cold solvent, such as hexane or diethyl ether, until the filtrate runs colorless.[1][6]
- Drying: Air-dry the purified crystals overnight on the filter paper or in a desiccator.[1][6]
- Storage: Weigh the final product and store it in a labeled, capped vial.[6] A typical yield for this reaction is around 71.55%.[6]

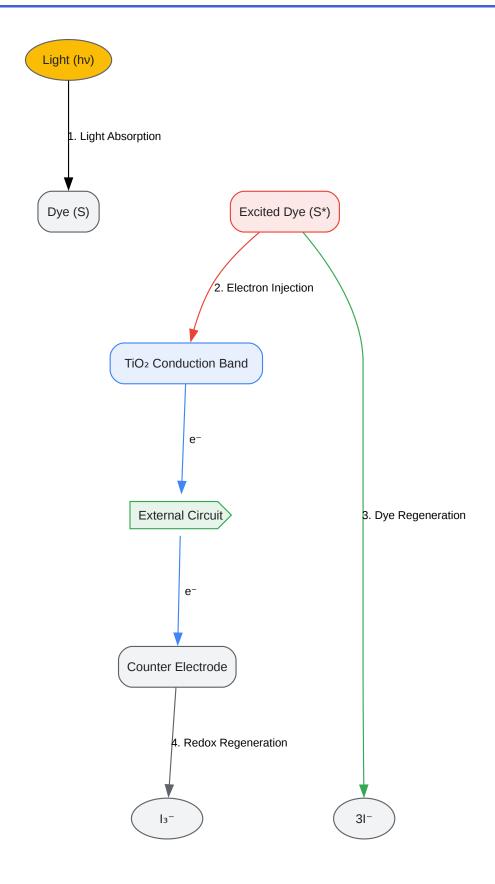












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